molecular formula C18H29NaO3S B012703 Sodium 3-dodecylbenzenesulfonate CAS No. 19589-59-4

Sodium 3-dodecylbenzenesulfonate

Cat. No.: B012703
CAS No.: 19589-59-4
M. Wt: 348.5 g/mol
InChI Key: VQOIVBPFDDLTSX-UHFFFAOYSA-M
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Description

Significance and Ubiquitous Presence as an Anionic Surfactant in Industrial and Domestic Contexts

Sodium 3-dodecylbenzenesulfonate is a widely utilized anionic surfactant, a class of molecules that lower the surface tension of liquids, allowing for easier spreading and the mixing of immiscible substances like oil and water. atamanchemicals.comwikipedia.org Its molecular structure, featuring a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate headgroup, gives it excellent surface-active properties. chemicalbook.comwikipedia.org

This surfactant is a primary component in a vast array of products due to its effectiveness as a cleaning agent. atamanchemicals.com Its key functions include detergency, wetting, foaming, and emulsifying. atamanchemicals.comatamanchemicals.com

Industrial Applications:

In various industrial settings, this compound serves multiple purposes:

Textile Industry: Used as a refining agent for cotton fabrics, a desizing agent, and a leveling agent in dyeing processes. echemi.comguidechem.com

Leather Industry: Acts as a penetrating degreaser. echemi.comguidechem.com

Papermaking Industry: Employed as a resin dispersant, felt detergent, and deinking agent. guidechem.comirocoatingadditive.com

Agriculture: Functions as an anti-caking agent in fertilizers. guidechem.comirocoatingadditive.com

Construction: Used as an air-entraining agent in cement. guidechem.comirocoatingadditive.com

Oil Recovery: Research has explored its use in enhancing oil recovery by reducing interfacial tension and improving the flow of crude oil through porous rock formations. nih.gov

Other Applications: It is also used in emulsion polymerization, as a fire extinguishing foam, and as a flotation agent in metal beneficiation. cosoonchem.compcc.eu

Domestic Applications:

Domestically, this compound is a key ingredient in numerous cleaning and personal care products:

Cleaning Products: It is a major component of laundry detergents (both powder and liquid), dishwashing liquids, and all-purpose cleaners. atamanchemicals.comewg.org

Personal Care Products: Found in shampoos, hand soaps, and bath products, where it acts as a foaming agent. atamanchemicals.comcosoonchem.com

Table 1: Key Properties and Functions of this compound

Property/Function Description Primary Applications
Detergency Effectively removes dirt, grease, and stains. atamanchemicals.com Laundry detergents, industrial cleaners atamanchemicals.com
Wetting Agent Reduces surface tension, allowing liquids to spread more easily across surfaces. chemicalbook.com Textile processing, agricultural sprays chemicalbook.comhibiscuspublisher.com
Foaming Agent Creates a rich lather in cleaning and personal care products. atamanchemicals.comatamanchemicals.com Shampoos, hand soaps, fire extinguishing foams atamanchemicals.comcosoonchem.com
Emulsifier Stabilizes mixtures of oil and water. guidechem.com Cosmetics, food processing, printing and dyeing guidechem.comirocoatingadditive.com
Antistatic Agent Prevents the buildup of static electricity on surfaces. echemi.comguidechem.com Textile and plastics industries guidechem.com

Classification within Linear Alkylbenzene Sulfonates (LAS) Research

This compound is a member of the linear alkylbenzene sulfonates (LAS) group. irocoatingadditive.comnih.gov LAS are a class of synthetic anionic surfactants that became widely used in the 1960s, replacing the earlier branched alkylbenzene sulfonates (BAS) due to environmental concerns. wikipedia.orghibiscuspublisher.com BAS were found to be poorly biodegradable, leading to foaming in waterways. wikipedia.org

In contrast, LAS, including this compound, are readily biodegradable under aerobic conditions, with a half-life of approximately one to three weeks. wikipedia.orgnih.gov This has made them a more environmentally acceptable alternative. irocoatingadditive.com LAS are synthesized by the sulfonation of linear alkylbenzenes. wikipedia.org Commercial LAS products are typically mixtures of various alkyl chain lengths (from C10 to C14) and different phenyl positional isomers. hibiscuspublisher.com The linear structure of the alkyl chain is crucial for its biodegradability. wikipedia.orgirocoatingadditive.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19589-59-4

Molecular Formula

C18H29NaO3S

Molecular Weight

348.5 g/mol

IUPAC Name

sodium;3-dodecylbenzenesulfonate

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

VQOIVBPFDDLTSX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Other CAS No.

19589-59-4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of Sodium 3 Dodecylbenzenesulfonate

Industrial Synthesis Pathways of Dodecylbenzenesulfonic Acid and its Sodium Salt

The commercial production of sodium dodecylbenzenesulfonate (SDBS) is a multi-step process that begins with the synthesis of linear alkylbenzene (LAB). entrepreneurindia.co Kerosene is a primary raw material, from which linear paraffins are extracted and then dehydrogenated to form linear mono-olefins. nih.gov These olefins then react with benzene (B151609) in the presence of a catalyst to produce LAB. nih.gov

Historically, catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) were common for the Friedel-Crafts alkylation of benzene. wikipedia.orgecoinvent.org However, due to environmental and safety concerns, solid acid catalysts, such as those used in the Detal process developed by UOP, have become more prevalent. nih.gov This process involves a fixed-bed catalyst and is often integrated with the paraffin (B1166041) dehydrogenation step. wikipedia.org

Once LAB is produced, it undergoes sulfonation to form dodecylbenzenesulfonic acid (DBSA). entrepreneurindia.cochemicalbook.com Common sulfonating agents include sulfuric acid, oleum (B3057394) (fuming sulfuric acid), and sulfur trioxide (SO₃). chemicalbook.comresearchgate.netalfa-chemistry.com The reaction with SO₃ is rapid and exothermic, requiring careful temperature control. ecoinvent.orgalfa-chemistry.com

The final step is the neutralization of DBSA to produce sodium dodecylbenzenesulfonate. ecoinvent.orgscholarsresearchlibrary.com This is typically achieved by reacting the sulfonic acid with a base, most commonly sodium hydroxide (B78521) (caustic soda) or sodium carbonate. nih.govecoinvent.org

Industrial Production Methods for Linear Alkylbenzene (LAB)

Method Catalyst Key Features
UOP Detal Process Solid Acid Catalyst Environmentally friendly alternative to liquid acids; combines dehydrogenation and alkylation. nih.govwikipedia.org
HF/n-paraffins Process Hydrogen Fluoride (HF) Involves dehydrogenation of n-paraffins to olefins followed by reaction with benzene. wikipedia.orgecoinvent.org

Laboratory-Scale Synthesis Routes Utilizing Precursor Alcohols

In a laboratory setting, sodium 3-dodecylbenzenesulfonate can be synthesized from precursor alcohols. One documented method involves the use of dodecyl alcohol. While direct sulfonation of the alcohol is not the primary route, it can be converted to an intermediate that is then used to alkylate benzene.

A more direct laboratory synthesis starts with dodecylbenzene (B1670861). alfa-chemistry.com For instance, dodecylbenzene can be reacted with 98% sulfuric acid with stirring, maintaining the temperature below 40°C. alfa-chemistry.com The mixture is then heated to 60-70°C for a couple of hours. alfa-chemistry.com After cooling, water is added, and the organic phase containing dodecylbenzenesulfonic acid is separated. alfa-chemistry.com This acid is then neutralized with a sodium hydroxide solution to yield sodium dodecylbenzenesulfonate. alfa-chemistry.com

Another laboratory-scale approach involves the preparation of 4-dodecylbenzenesulfonyl chlorides from dodecylbenzenesulfonic acids using thionyl chloride with a dimethylformamide (DMF) catalyst. orgsyn.org This sulfonyl chloride can then be converted to the corresponding azide (B81097) by reacting it with sodium azide in a two-phase system using a phase transfer catalyst. orgsyn.org

Formation of Coordination Complexes with Metal Ions

This compound can act as a ligand, forming coordination complexes with various metal ions. These complexes are of interest for their structural and functional properties.

Synthesis and Structural Elucidation of Metal-SDBS Complexes (e.g., Fe(III) complexes)

An iron(III) complex with sodium dodecylbenzenesulfonate has been synthesized and characterized. bohrium.comajol.info The synthesis involves the reaction of SDBS with an iron(III) salt. bohrium.comajol.info Structural analysis of the resulting complex, with the formula [Fe(SDB)₃]·11H₂O, revealed an octahedral geometry around the central iron(III) ion. bohrium.comajol.info In this structure, the Fe(III) ion is coordinated to three bidentate dodecylbenzenesulfonate ligands. bohrium.comajol.info The formation of such complexes is a common characteristic of transition metal ions. libretexts.org

Spectroscopic Characterization of Metal-Ligand Bonding (e.g., FT-IR, UV-Vis)

The bonding between the metal ion and the SDBS ligand in these complexes can be investigated using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Comparison of the FT-IR spectra of the free SDBS ligand and the metal complex confirms complexation. bohrium.comajol.info Shifts in the characteristic vibrational frequencies of the sulfonate group upon coordination to the metal ion provide evidence of bond formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the Fe(III)-SDBS complex shows bands characteristic of charge transfer from the ligand to the metal. bohrium.comajol.info This is a key indicator of the electronic interactions within the complex.

Spectroscopic methods are fundamental in characterizing the structure and bonding of coordination compounds, providing insights into their electronic and geometric properties. researchgate.netnih.govnih.gov

Catalytic Synthesis Applications of this compound

This compound and its parent acid, dodecylbenzenesulfonic acid (DBSA), have shown utility in catalysis. DBSA has been used as a catalyst in the esterification of oleic acid with methanol, where its catalytic activity was found to be higher than that of p-toluenesulfonic acid and sulfuric acid, an effect attributed to its increased hydrophobicity. chemicalbook.com

In the context of wet air oxidation (WAO), a process for treating industrial wastewater, SDBS has been the subject of catalytic studies. nih.gov In catalytic wet air oxidation (CWAO), activated carbon has been used as a catalyst for the oxidation of SDBS. nih.gov The activated carbon acts as both an adsorbent and a catalyst, achieving significant conversion of total organic carbon. nih.gov Furthermore, the anions of dodecylbenzenesulfonate have been noted to influence catalytic processes by competing for radicals and adsorbing on the catalyst surface, which can affect the formation of hydroxyl radicals. cir-safety.org

Role in Nanomaterial Fabrication and Stabilization

This compound plays a significant role as a surfactant in the fabrication and stabilization of various nanomaterials. Its amphiphilic nature, with a hydrophobic tail and a hydrophilic head, allows it to form micelles that can encapsulate or stabilize nanoparticles, preventing their aggregation.

SDBS has been utilized in the synthesis of ε-MnO₂ nanocatalysts via a microemulsion method. rsc.org In this process, SDBS is dissolved in an organic solvent to form a microemulsion where the synthesis of the manganese dioxide nanoparticles takes place. rsc.org It has also been used to stabilize dispersions of graphene nanoflakes and to suspend single-walled carbon nanotubes in aqueous solutions. chemicalbook.com

Furthermore, surface-functionalized mesoporous silica (B1680970) nanoparticles have been developed for the removal of SDBS from wastewater. researchgate.net These nanoparticles are designed with amine groups to create a positive charge that electrostatically attracts and adsorbs the anionic SDBS. researchgate.net

Interactions of Sodium 3 Dodecylbenzenesulfonate with Environmental Matrices and Other Chemical Species

Adsorption and Desorption Phenomena

Adsorption is a key process that controls the concentration of SDBS in the aqueous phase, influencing its transport and degradation. The extent and mechanism of adsorption are dependent on the properties of both the adsorbent material and the surrounding environmental conditions.

The adsorption of SDBS onto soil is a complex process influenced by various soil constituents, such as organic matter, clay minerals, and metal oxides.

In highly humic, negatively charged volcanic ash soil, the adsorption of dodecylbenzenesulfonate (DBS) is significantly influenced by the electrostatic potential at the adsorption site. tandfonline.comtandfonline.com The adsorption process in these soils is characterized by strong cooperativity, where surfactant molecules are adsorbed simultaneously through lateral interactions among their hydrophobic carbon chains. tandfonline.com Studies have shown that the content of free sesquioxides (iron and aluminum oxides) is a crucial factor in the adsorption of dodecylbenzenesulfonates on soils, more so than organic matter content or pH. tandfonline.com

Montmorillonite (B579905), a common clay mineral, exhibits distinct adsorption behaviors. The adsorption of SDBS is significantly higher on montmorillonite saturated with divalent cations like Ca²⁺ compared to that saturated with monovalent cations like Na⁺. nih.govresearchgate.netiaea.org Research indicates that the primary mechanism for SDBS removal by Ca²⁺-montmorillonite is not intercalation into the clay layers, but rather precipitation between the dodecylbenzenesulfonate anion (DBS⁻) and Ca²⁺ ions released from the montmorillonite through cation exchange. nih.govresearchgate.netiaea.org Both surface adsorption and interlayer adsorption occur, with the adsorbed SDBS displacing water from the interlayer spaces. nih.gov The adsorption capacity of montmorillonite for SDBS increases with the initial concentration of the surfactant, although the initial adsorption rate may decrease due to repulsive forces between free and adsorbed molecules. nih.gov

Table 1: Adsorption Kinetics of SDBS on Montmorillonite This interactive table summarizes the kinetic parameters for the adsorption of Sodium 3-dodecylbenzenesulfonate on montmorillonite.

Initial SDBS Concentration (mmol/L) Adsorption Rate Constant (k) Adsorption Behavior
3 3.0 Initial adsorption rate is higher.
4 - Data not specified in the provided context.
5 1.9 Initial adsorption rate declines with increasing concentration. nih.gov

Environmental factors play a critical role in modulating the adsorption of SDBS onto various surfaces.

pH : The effect of pH on SDBS adsorption varies with the adsorbent. For highly humic soils, adsorption decreases as the pH increases. tandfonline.comtandfonline.com This is attributed to an increase in the repulsive electrostatic potential between the negatively charged DBS anion and the increasingly negative soil surface at higher pH. tandfonline.comtandfonline.com Conversely, on activated carbon, the solution pH does not significantly affect the adsorption capacity, suggesting that electrostatic interactions are not the primary mechanism in this case. nih.govresearchgate.net For alumina, adsorption increases markedly at a critical pH due to the association of surfactant hydrocarbon chains. rsc.org

Electrolyte Concentration/Ionic Strength : The presence of electrolytes, such as sodium chloride (NaCl), generally enhances the adsorption of SDBS. In humic soils, increasing electrolyte concentration shields the repulsive forces between the surfactant and the soil, thereby promoting adsorption. tandfonline.comtandfonline.com Similarly, for activated carbon, the presence of NaCl favors SDBS adsorption by accelerating the process and increasing the adsorption capacity. nih.govresearchgate.net This is explained by the decreased solvation of SDBS at high ionic strength, which in turn increases the hydrophobic interactions with the carbon surface. researchgate.net For Ca²⁺-montmorillonite, the addition of NaCl also enhances the amount of SDBS sorbed. nih.govresearchgate.netiaea.org

Salinity : In marine environments, increased salinity has been found to favorably influence the sorption of SDBS on sediments. researchgate.net

Temperature : The adsorption of SDBS is also temperature-dependent. Studies on marine sediments have shown that sorption is favored by decreased temperatures. researchgate.net

Various materials are studied for their potential to remove SDBS from water, with adsorption mechanisms depending on the material's properties.

Macroporous Adsorbent Resins (MARs) : MARs, such as styrene-based (HP20) and methyl methacrylate-based (HP2MGL) resins, can effectively remove SDBS. nih.govmdpi.comresearchgate.net The adsorption on a styrene-based resin like HP20 is rapid and effective, primarily due to hydrophobic interactions between the phenyl groups in the resin and those in SDBS. nih.govmdpi.comresearchgate.net The adsorption capacity of HP20 for SDBS was found to be 57.9 mg/g, which is higher than that of other materials like activated carbon (29.4 mg/g) under certain conditions. mdpi.com The initial rapid adsorption occurs in the macropores of the resins. mdpi.com

Chitosan (B1678972) : While specific studies on the adsorption mechanism of SDBS on chitosan were not detailed in the provided search results, chitosan is a well-known biosorbent with amine and hydroxyl groups that can participate in electrostatic interactions and hydrogen bonding with various pollutants.

In complex environmental systems like marine sediments, the sorption of SDBS is influenced by multiple factors. The process typically reaches equilibrium within a few hours. researchgate.net The sorption behavior can often be described by the Freundlich isotherm model. researchgate.net

In sediments, the sorption mechanism depends on the sediment's composition. For sediments with significant organic carbon content, the primary mechanism is partitioning, where the hydrophobic chains of the SDBS molecules move into the organic matter. researchgate.net For sediments where the organic matter has been removed, sorption is mainly governed by the surface functions of clay minerals. researchgate.net Environmental factors such as increased salinity, decreased pH, and lower temperatures enhance the sorption of SDBS onto marine sediments. researchgate.net

Interactions with Inorganic Ions and Electrolytes

The behavior of SDBS in aqueous solutions is heavily influenced by its interactions with inorganic ions and electrolytes, which can affect its surface activity and aggregation properties.

The addition of inorganic salts to an SDBS solution can significantly alter its properties, including its surface tension and critical micelle concentration (CMC).

Different inorganic salts have varying effects on the surface tension of SDBS solutions. mdpi.comresearchgate.netdntb.gov.ua For instance, the order of effectiveness of six common inorganic salts in altering the surface tension of an SDBS solution was found to be CaCl₂ > NaCl > Na₂SO₄ > NaHCO₃ > Na₂CO₃ > AlCl₃. mdpi.comresearchgate.net The addition of salts like NaCl, CaCl₂, and Na₂SO₄ can lead to a decrease in the surface tension of the solution. mdpi.comresearchgate.net

Inorganic salt additives generally reduce the CMC of SDBS. mdpi.com This is because the ions from the salt reduce the electrostatic repulsion between the charged headgroups of the surfactant molecules, making it easier for them to aggregate and form micelles. mdpi.com This promoting effect on micelle formation is related to the Hofmeister sequence. mdpi.com For example, adding inorganic salts can lower the CMC of the SDBS solution by approximately 50%. mdpi.com The presence of divalent cations like Ca²⁺ can significantly decrease the CMC and, at higher concentrations, lead to the precipitation of the surfactant as sparingly soluble salts like Ca(LAS)₂. nih.gov

Table 2: Effect of Inorganic Salts on SDBS Solution Properties This interactive table summarizes the influence of various inorganic salt additives on the surface tension and critical micelle concentration (CMC) of this compound solutions.

Inorganic Salt Effect on Surface Tension Effect on CMC Reference
NaCl Decreases surface tension; effect is greater than Na₂SO₄ but less than CaCl₂. Reduces CMC; 0.7% NaCl shows a greater reduction than 0.5% CaCl₂ or 0.5% Na₂SO₄. mdpi.comresearchgate.net
CaCl₂ Has the greatest effect on decreasing surface tension among the tested salts. Reduces CMC. mdpi.comresearchgate.netnih.gov
AlCl₃ Has the least effect on surface tension among the tested salts. - mdpi.comresearchgate.net
Na₂SO₄ Decreases surface tension. Reduces CMC. mdpi.comresearchgate.net
Na₂CO₃ Increases surface tension at certain SDBS concentrations. - mdpi.comresearchgate.net
NaHCO₃ Increases surface tension at certain SDBS concentrations. - mdpi.comresearchgate.net

Binding and Complexation with Mineral Cations (e.g., Na+, Mg2+, Ca2+)

The interaction between the anionic surfactant this compound (SDBS) and various mineral cations is a critical factor influencing its behavior in aqueous solutions. The dodecylbenzenesulfonate anion (DBS-) can form stable bidentate complexes with cations such as Na+, Mg2+, and Ca2+. researchgate.net The strength of this binding is dependent on both the specific cation and the solvent environment. researchgate.net

Studies have shown that divalent cations, particularly Ca2+ and Mg2+, have a more significant impact on the properties of SDBS solutions compared to monovalent cations like Na+. The presence of these divalent cations can lead to a decrease in the critical micelle concentration (CMC) and an increase in the aggregation number of the micelles. nih.govresearchgate.net This is attributed to the stronger electrostatic interactions between the divalent cations and the negatively charged sulfonate headgroups of the surfactant molecules, which more effectively screen the repulsion between them.

The order of the effect of cations on the properties of SDBS has been reported as Ca2+ > Mg2+ > Na+. researchgate.net This trend is consistent with the "salting-out" effect, where ions with higher charge density more readily induce micellization and precipitation. nih.govresearchgate.net In the presence of sufficient concentrations of Ca2+, SDBS can precipitate out of solution as calcium dodecylbenzenesulfonate (Ca(DBS)2). nih.gov Molecular dynamics simulations have indicated that the energy barriers for ion-pairing between the sulfonate headgroup and Ca2+ or Mg2+ are influenced by the hydration shells of the ions and the surfactant. nih.govresearchgate.net

The binding of these cations primarily affects the sulfonate headgroup of the SDBS molecule. nih.gov Infrared spectroscopy has shown shifts in the vibrational bands of the –S=O group upon interaction with Ca2+, confirming that this is the primary site of coordination. nih.gov This interaction with cations is a key factor in the performance of SDBS in various applications, particularly in hard water, where the concentration of divalent cations is high.

Table 1: Effect of Mineral Cations on this compound Properties
CationObserved EffectReference
Na+Forms stable bidentate complexes with the dodecylbenzenesulfonate anion. researchgate.net
Mg2+Induces a greater effect on micellization and precipitation compared to Na+. The order of disturbance to the hydration shell of the dodecylbenzenesulfonate anion is less than Ca2+ but greater than Na+. researchgate.netnih.gov
Ca2+Exhibits the strongest interaction, leading to a significant decrease in the critical micelle concentration and potential precipitation of calcium dodecylbenzenesulfonate. The disturbance to the hydration shell is the highest among the three cations. researchgate.netnih.gov

Interactions with Polymeric Systems

The interaction of this compound with polymeric systems, particularly polyelectrolytes, is a subject of significant interest due to its relevance in various industrial formulations and processes.

Absorption by Polyelectrolyte Gels (e.g., modified poly(acrylic acid), maleic acid copolymers)

Sodium dodecyl sulfate (B86663) (SDS), a closely related surfactant, has been shown to interact with poly(acrylic acid) (PAA). nih.gov This interaction is primarily driven by hydrophobic forces between the hydrocarbon tail of the surfactant and the apolar segments of the polymer chain. nih.gov The binding of SDS to PAA can occur even when the polymer is not fully neutralized, although the interaction is hindered by electrostatic repulsion as the degree of ionization of the PAA increases. nih.gov

The binding process leads to the formation of mixed micelles along the polymer coils. nih.gov This can cause the polymer to expand and, at saturation, dissociate into individual polymer chains stabilized by the bound surfactant micelles. nih.gov The critical aggregation concentration (CAC), where binding begins, and the saturation concentration (C(S)) are key parameters that characterize this interaction and are influenced by the degree of neutralization of the polyelectrolyte. nih.gov For instance, with an unneutralized PAA, the CAC for SDS is approximately 2.4 mM, and the saturation concentration is around 13.3 mM. nih.gov As the PAA becomes partially neutralized (e.g., to a degree of 0.2), the CAC increases, and the C(S) decreases, indicating a weaker interaction. nih.gov

Interfacial Phenomena

The behavior of this compound at interfaces is fundamental to its role as a surfactant. Its ability to modify surface and interfacial properties is central to its wide range of applications.

Behavior at Air/Water Interfaces

This compound is highly effective at reducing the surface tension of water. mdpi.comresearchgate.net When dissolved in water, the surfactant molecules adsorb at the air/water interface, with their hydrophobic dodecylbenzene (B1670861) tails oriented towards the air and the hydrophilic sulfonate headgroups remaining in the water. researchgate.netnih.gov This arrangement disrupts the hydrogen bonding network of water at the surface, leading to a decrease in surface tension.

The effectiveness of SDBS in reducing surface tension can be influenced by the presence of inorganic salts. mdpi.compsecommunity.org The addition of salts like NaCl and CaCl2 can further lower the surface tension and the critical micelle concentration (CMC) of the SDBS solution. researchgate.netmdpi.compsecommunity.org This is due to the "salting-out" effect, where the salt ions reduce the repulsion between the ionic headgroups of the surfactant molecules at the interface, allowing for a more compact packing. researchgate.net The order of effectiveness of salts in reducing the surface tension of an SDBS solution has been observed to be CaCl2 > NaCl > Na2SO4. mdpi.com

The dynamic adsorption of SDBS at the air/water interface is a complex process that can involve both diffusion-controlled and kinetic-controlled steps. researchgate.net At very low concentrations, the adsorption of similar anionic surfactants like sodium dodecyl sulfate (SDS) at the air-water interface can be irreversible on experimental timescales. nih.gov

Table 2: Surface Tension of Sodium Dodecylbenzenesulfonate Solutions with Inorganic Salt Additives
Inorganic Salt AdditiveEffect on Surface Tension of SDBS SolutionReference
NaClReduces surface tension. mdpi.compsecommunity.org
CaCl2Shows a more significant reduction in surface tension compared to NaCl and Na2SO4. mdpi.compsecommunity.org
Na2SO4Reduces surface tension, but to a lesser extent than NaCl and CaCl2. mdpi.compsecommunity.org
NaHCO3Can increase the surface tension of the SDBS solution at certain concentrations. mdpi.compsecommunity.org
Na2CO3Can increase the surface tension of the SDBS solution at certain concentrations. mdpi.compsecommunity.org
AlCl3Can increase the surface tension of the SDBS solution at certain concentrations. mdpi.com

Influence on Wettability in Porous Media

The presence of this compound can significantly alter the wetting characteristics of a system, particularly in porous media. Wettability describes the preference of a solid surface for one fluid over another and is a critical factor in processes such as oil recovery and groundwater remediation.

By adsorbing onto solid surfaces, SDBS can modify the surface energy and, consequently, the contact angle of a liquid on that surface. nih.govresearchgate.net A decrease in the equilibrium contact angle has been observed in the presence of SDBS, indicating an increase in the wettability of the surface by the aqueous solution. nih.govresearchgate.net

In porous media, the alteration of wettability by surfactants like SDBS can have a profound impact on multiphase flow. nih.govnih.gov For instance, in an oil-water-solid system, the adsorption of the surfactant can change the preference of the rock surface from oil-wet to more water-wet. This change in wettability can lead to improved displacement of oil by water. The presence of divalent cations like Ca2+ can also play a critical role in altering contact angles in such systems. acs.org The movement of the three-phase contact line, where the oil, water, and solid phases meet, is influenced by the surfactant, affecting both the molecular kinetics and the hydrodynamics of the system. nih.govresearchgate.net

Advanced Applications and Functional Mechanisms of Sodium 3 Dodecylbenzenesulfonate

Applications in Enhanced Oil Recovery (EOR)

In chemical enhanced oil recovery (CEOR), the primary goal is to mobilize residual oil trapped in reservoir pores after primary and secondary recovery phases. SDBS plays a crucial role in this process by altering the fluid and rock properties within the reservoir.

The fundamental mechanism by which SDBS enhances oil recovery is the significant reduction of interfacial tension (IFT) between the oil and the injection fluid (brine). This reduction in IFT lowers the capillary forces that trap oil droplets within the porous rock structure, allowing them to be mobilized and displaced. Studies have shown that formulations containing SDBS can achieve the desired ultra-low IFT, often in the range of 10⁻³ mN/m, which is a critical threshold for efficient oil displacement. researchgate.net

Another key mechanism is wettability alteration. Reservoir rocks can be oil-wet, which hinders the flow of oil. Anionic surfactants like SDBS can adsorb onto the surface of carbonate rocks, which typically possess a positive charge. researchgate.net This adsorption can alter the rock surface to become more water-wet, thereby reducing the adhesion of oil and facilitating its release. researchgate.net

The process of surfactant adsorption and desorption on the reservoir rock is dynamic. While adsorption can lead to a loss of surfactant from the injection fluid, the subsequent desorption can also improve the efficiency of the chemical flood. researchgate.net The adsorption of SDBS onto sandstone, for instance, increases with surfactant concentration. researchgate.net

The effectiveness of SDBS in EOR is highly dependent on specific reservoir conditions such as temperature, salinity, and rock mineralogy.

Reservoir Type: Alkylbenzene sulfonates like SDBS are known to be less effective in carbonate reservoirs due to their incompatibility with divalent ions (like Ca²⁺ and Mg²⁺) and high adsorption rates on carbonate rocks. researchgate.net To overcome this, SDBS is often blended with other surfactants, such as surface-active ionic liquids. These formulations can remain stable and effective even at high temperatures and in the presence of seawater salinity. researchgate.net

Salinity and Divalent Ions: Standard SDBS formulations are sensitive to high salinity and the presence of divalent ions, which are common in reservoir brines. Blending SDBS with specific ionic liquids has been shown to be a successful strategy to mitigate these issues, allowing for the creation of stable microemulsions essential for mobilizing oil. researchgate.net

Below is a table summarizing the performance of SDBS-based formulations under different conditions.

Reservoir ConditionChallenge for SDBSPerformance Optimization StrategyObserved Outcome
Carbonate Reservoir High adsorption; Incompatibility with divalent ions. researchgate.netBlending SDBS with a surface-active ionic liquid. researchgate.netStable formulation with very low IFT. researchgate.net
High Temperature Potential for IFT increase. researchgate.netBlending SDBS with selected ionic liquids. researchgate.netMaintained low IFT, though a slight increase was noted as temperature rose. researchgate.net
High Salinity Reduced effectiveness and stability. researchgate.netFormulation with ionic liquids in seawater. researchgate.netFormation of stable Type III microemulsion. researchgate.net

Materials Science and Engineering Applications

The surfactant properties of SDBS are leveraged in materials science to control particle dispersion, which is critical for the performance of ceramics, metal alloys, and nanomaterials.

In the manufacturing of ceramics, a stable, well-dispersed glaze suspension is essential for a uniform and defect-free final product. SDBS is used as a dispersant to stabilize suspensions of glaze components like limestone, feldspar, quartz, and kaolin. nih.goviaea.orgmdpi.com

The stability mechanism depends on factors like pH and ionic strength. The mineral components of a ceramic glaze typically have negatively charged surfaces at neutral or alkaline pH. nih.gov SDBS, being an anionic surfactant, increases the magnitude of this negative surface charge, enhancing electrostatic repulsion between particles and preventing agglomeration. nih.goviaea.org At a pH of 9, this effect is sufficient to create a stable dispersion with a zeta potential greater than -55 mV. nih.gov

In the presence of certain ions, another mechanism comes into play. For instance, when calcium ions (Ca²⁺) dissolve from limestone, they can react with SDBS to form neutral Ca(DBS)₂ complexes. These complexes can adsorb onto the glaze particles, creating a thick layer that provides steric repulsion, further contributing to the stability of the suspension. nih.gov The adsorption behavior of SDBS on ceramic glaze often follows the Freundlich isotherm model, which describes adsorption on heterogeneous surfaces. mdpi.com The combination of electrostatic and steric forces, optimized by the concentration of SDBS, is key to achieving a stable glaze.

The table below shows the effect of pH on the zeta potential and stability of a ceramic glaze suspension in the presence of SDBS.

ConditionZeta PotentialDispersion StabilityPrimary Mechanism
pH 7 with SDBS Approx. -45 mV nih.govStable nih.govSteric repulsion from Ca(DBS)₂ complexes. nih.gov
pH 9 with SDBS > -55 mV nih.govStable nih.govIncreased electrostatic repulsion. nih.gov

Quenching is a heat treatment process where a metal is rapidly cooled to achieve desired mechanical properties, such as hardness. The cooling rate is paramount, and the efficiency of the quenching medium is critical. Water-based nanofluids are being explored as advanced quenching media due to their enhanced thermal conductivity. researchgate.net SDBS is used in these nanofluids as a dispersing agent to prevent the agglomeration of nanoparticles, such as carbon, and to modify the heat transfer at the metal's surface. mdpi.com

The addition of SDBS to a water-based carbon nanofluid significantly improves its performance as a quenching medium for steel. mdpi.com The surfactant enhances the cooling rate, leading to a harder final material. Research on S45C steel, austenized at 1000°C, demonstrated that the hardness achieved was directly related to the concentration of SDBS in the carbon nanofluid. mdpi.com However, there is an optimal concentration; excessive amounts of surfactant can lead to the re-agglomeration of nanoparticles, which diminishes the quenching performance and results in lower hardness. mdpi.com The underlying mechanism relates to how surfactants influence boiling heat transfer; they can reduce the surface tension of the liquid, which alters bubble formation and dynamics at the hot metal surface, leading to more efficient heat extraction. nih.gov

The following table presents research findings on the effect of SDBS concentration on the hardness of S45C steel quenched in a carbon nanofluid.

Nanofluid CompositionSDBS ConcentrationPeak Hardness (HV)Observation
0.1% Carbon 1%845 mdpi.comSignificant hardness improvement over no SDBS. mdpi.com
0.5% Carbon 3%878 mdpi.comPeak hardness achieved at this optimal concentration. mdpi.com

The effective dispersion of nanoparticles is a major challenge in the development of high-performance nanofluids. Due to their large surface area, nanoparticles tend to agglomerate, which can degrade the desired properties of the fluid. SDBS is an effective dispersant for various nanomaterials in aqueous solutions, including carbon-based nanomaterials (graphene and carbon nanotubes) and silicon dioxide (SiO₂).

For carbon-based nanofluids, SDBS provides good long-term stability. The mechanism involves the adsorption of the anionic SDBS molecules onto the nanoparticle surfaces, imparting a negative charge that leads to electrostatic repulsion, which is measured by the zeta potential. This prevents the nanoparticles from clumping together. While SDBS is excellent for achieving a stable dispersion, it can have a trade-off. Studies have shown that the thermal conductivity of the nanofluid may decrease as the surfactant concentration increases.

In the case of SiO₂ nano-powders, SDBS is used to create stable aqueous suspensions through ultrasonic treatment. The effectiveness of the dispersion depends on the SDBS content and the duration of the ultrasonic treatment. By measuring the particle size and zeta potential, researchers can identify the optimal conditions for creating a stable silica (B1680970) nanofluid.

Utilization in Anti-Corrosion Formulations

Sodium 3-dodecylbenzenesulfonate (SDBS) is utilized as an effective corrosion inhibitor for various metals and alloys, including mild steel, AZ31 magnesium alloy, and stainless steel. researchgate.netresearchgate.netgoogle.com Its anti-corrosion properties stem from its ability to adsorb onto the metal surface, forming a protective film that retards the corrosion process. researchgate.netresearchgate.net This adsorption can occur through physical mechanisms, where the surfactant molecules are attracted to the metal surface. researchgate.net

Electrochemical studies have shown that SDBS functions as a mixed-type inhibitor, meaning it impedes both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, though it can show a predominant effect on one over the other depending on the system. researchgate.netresearchgate.net For instance, in studies on AZ31 magnesium alloy, SDBS was found to primarily inhibit the anodic dissolution reaction. researchgate.net The inhibition efficiency is dependent on the concentration of SDBS, with studies on AZ31 magnesium alloy showing an efficiency of over 90% at a concentration of 0.008 mol·L-1. researchgate.net The formation of this protective layer has been confirmed through surface analysis techniques such as scanning electron microscopy (SEM). researchgate.net In some applications, SDBS is used in conjunction with other compounds, like zinc sulfate (B86663) or rare earth salts, to achieve a synergistic inhibition effect, leading to even higher protection levels of up to 98.4%. researchgate.net

Biochemical and Biotechnological Research Tools

Protein Solubilization and Conformational Modification

Anionic detergents are essential tools in biochemistry for disrupting and solubilizing proteins, particularly those embedded in cell membranes. thermofisher.comthermofisher.com These detergents work by breaking the interactions between lipids and proteins, and between proteins themselves, effectively extracting the proteins from their native membrane environment. thermofisher.comagscientific.com this compound, as an anionic surfactant, can induce conformational changes in proteins. dss.go.thresearchgate.net

The binding of detergents can cause proteins to unfold from their native secondary, tertiary, or quaternary structures, a process known as denaturation. dss.go.th Research on soy proteins has demonstrated that modification with SDBS can alter their molecular conformation. dss.go.th This modification was shown to improve the adhesive properties of the soy protein, indicating a significant structural change. dss.go.thresearchgate.net The extent of this modification and its effect on protein properties, such as shear strength, depends on the concentration of SDBS used. dss.go.th While strong anionic detergents like sodium dodecyl sulfate (SDS) are known to fully denature proteins by breaking protein-protein interactions, the specific interaction of SDBS allows for functional modifications that can be harnessed for industrial applications. thermofisher.comdss.go.th The process of solubilization involves the detergent molecules surrounding the hydrophobic regions of the protein, creating micelles that keep the protein soluble in an aqueous solution. sigmaaldrich.com

Applications in Macromolecule Separation Techniques (e.g., Gel Electrophoresis)

In the field of macromolecule separation, particularly for proteins, gel electrophoresis is a fundamental technique. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the most common variant, which separates proteins based on their molecular weight. nih.govthermofisher.com The principle relies on the use of an anionic detergent, most commonly sodium dodecyl sulfate (SDS), to denature proteins and impart a uniform negative charge across the polypeptide chains. nih.govyoutube.com This masks the intrinsic charge of the protein, ensuring that its migration through the polyacrylamide gel matrix in an electric field is proportional only to its size. nih.gov

As an anionic surfactant with similar properties to SDS, this compound shares the fundamental characteristics required for this application. pcc.euamericanelements.com The detergent binds to the polypeptide backbone, causing it to unfold into a more linear structure and coating it with a negative charge. nih.gov This allows the larger molecules to be impeded by the gel mesh while smaller molecules travel through more easily, achieving separation. youtube.com While SDS is the standard and most widely documented detergent for this purpose, other anionic detergents can also be employed in electrophoretic techniques for the fractionation of peptides and proteins. nih.govnih.gov

Facilitation of Nucleic Acid Sample Preparation

The extraction and purification of nucleic acids (DNA and RNA) from biological samples is a critical first step for a wide range of molecular biology applications. This process requires the effective lysis of cells to release their contents, including the nucleic acids. nih.gov Anionic detergents play a crucial role in this initial stage by disrupting the cell membrane, which is composed of a lipid bilayer. nih.govmdpi.com

Detergents like sodium dodecyl sulfate (SDS) are key components of lysis buffers because they solubilize the lipid and protein components of the cell membrane, leading to cell breakdown. nih.govmagen-tec.com They also help to denature proteins, including nucleases that could otherwise degrade the nucleic acids. nih.govmagen-tec.com The mechanism involves the detergent molecules disrupting the non-covalent bonds that hold the cell membrane and proteins together. magen-tec.com Once the cells are lysed and the proteins are denatured, the nucleic acids can be separated and purified using methods such as salt precipitation or adsorption onto silica columns. nih.gov Given its nature as a potent anionic surfactant, this compound can also function effectively in lysis buffers to facilitate the release of nucleic acids from cells for subsequent analysis. pcc.eu

Environmental Remediation Technologies

Adsorption-Based Removal Strategies from Aqueous Solutions and Wastewater

The presence of surfactants like this compound in wastewater, originating from industrial and domestic use, necessitates effective removal strategies to mitigate environmental impact. nih.govresearchgate.net Adsorption is a widely studied and effective method for removing SDBS from aqueous solutions. This technique utilizes various adsorbent materials that bind the surfactant molecules, thus clearing them from the water. researchgate.netresearchgate.net

The primary mechanisms driving the adsorption of SDBS onto different materials include hydrophobic interactions, electrostatic attraction, and ion exchange. nih.govscispace.com For example, nonionic macroporous resins can effectively remove SDBS through hydrophobic and π–π interactions between the resin's polymer structure and the phenyl groups of SDBS. nih.gov Conversely, positively charged adsorbents can remove the negatively charged SDBS anions via electrostatic interactions. researchgate.net

A variety of materials have been investigated for their capacity to adsorb SDBS, with research focusing on optimizing conditions such as pH, contact time, and adsorbent dosage. researchgate.net The effectiveness of these materials varies significantly. For instance, modified paper fibers and certain nano-materials have demonstrated very high removal efficiencies and adsorption capacities. researchgate.netnih.gov The data from several studies on different adsorbents are summarized in the table below, highlighting the performance under optimal conditions.

Table 1: Research Findings on Adsorption-Based Removal of this compound

Adsorbent Material Maximum Adsorption Capacity (mg/g) Removal Efficiency (%) Optimal Conditions Source(s)
Chitosan (B1678972) 6.3 97.3 pH 4 researchgate.netnih.gov
Quaternary Ammonium-Modified Paper Fibers 90.9 97.6 pH 7, 6 hours contact time nih.gov
Macroporous Adsorbent Resin (HP20) 57.9 >90 ~40 minutes contact time nih.govmdpi.com
Porous Fly Ash Geopolymer 714.3 Not specified pH 2, 180 minutes contact time researchgate.net
Nano ZIF-8 548 Not specified Temperature at 318 K researchgate.net
Activated Carbon (from almond shells) 260-470 Not specified 120 minutes contact time researchgate.net
Montmorillonite (B579905) Increases with concentration Not specified Lower pH promotes adsorption nih.gov

Advanced Oxidation Processes (AOPs) for Contaminant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Sodium dodecylbenzenesulfonate (SDBS) is itself a contaminant that can be degraded by AOPs, and its presence can influence the degradation of other pollutants.

Wet air oxidation (WAO) and catalytic wet air oxidation (CWAO) have been investigated as precursor treatments for industrial wastewater containing dodecylbenzene (B1670861) sulfonate (DBS). researchgate.net In non-catalytic WAO experiments conducted at an oxygen partial pressure of 15 bar and temperatures ranging from 180 to 220°C, the highest temperature achieved total organic carbon (TOC) and chemical oxygen demand (COD) reductions of approximately 42% and 47%, respectively, over two hours. researchgate.net The primary intermediates identified in this process were acetic acid and sulfobenzoic acid. researchgate.net

For CWAO, using activated carbon as a catalyst in a fixed-bed reactor at temperatures of 140-160°C and an oxygen partial pressure of 2-9 bar, TOC conversions reached up to 52%. researchgate.net The activated carbon in this system functions as both an adsorbent and a catalyst. researchgate.net

Ozonation is another effective AOP for SDBS removal. The degradation rate is significantly influenced by pH, being particularly rapid at a pH of 10. wikipedia.org The reaction proceeds through two main pathways: a direct reaction with ozone and an indirect reaction with hydroxyl radicals. The rate constants for the reaction of SDBS with ozone and with hydroxyl radicals have been determined to be 3.68 M⁻¹s⁻¹ and 1.16 × 10¹⁰ M⁻¹s⁻¹, respectively. wikipedia.org While ozonation effectively alters the molecular structure of SDBS, leading to increased biodegradability, it does not completely remove TOC and COD from wastewater due to the formation of ozone-resistant byproducts. wikipedia.org

The effectiveness of AOPs for the removal of SDBS can also be influenced by the presence of other substances. For instance, in removal by zero-valent iron (ZVI), the primary mechanism at nearly neutral pH is the adsorption of the dodecyl benzene (B151609) sulfate anion onto the iron oxide/hydroxide (B78521) layer on the ZVI surface, rather than oxidative or reductive degradation. youtube.com At a pH of 6.0, adsorption accounted for 58.3% of the total 77.8% TOC removal, while degradation contributed only 4.6%. youtube.com

Degradation of Dodecylbenzene Sulfonate (DBS) by Advanced Oxidation Processes (AOPs)
AOP MethodConditionsKey FindingsTOC RemovalReference
Wet Air Oxidation (WAO)180-220°C, 15 bar O₂Identified intermediates: acetic acid, sulfobenzoic acid.~42% at 220°C researchgate.net
Catalytic WAO (CWAO)140-160°C, 2-9 bar O₂, Activated Carbon CatalystActivated carbon acts as both adsorbent and catalyst.Up to 52% researchgate.net
OzonationpH 10Rate constant with •OH is 1.16 x 10¹⁰ M⁻¹s⁻¹. Increases biodegradability.Incomplete TOC removal wikipedia.org
Zero-Valent Iron (ZVI)pH 6.0, oxic conditionsMain removal mechanism is adsorption (58.3%) on iron oxides.77.8% (Total) youtube.com

Biological Treatment Approaches for Surfactant-Contaminated Effluents

Biological treatment is a primary method for remediating surfactant-contaminated water, although high concentrations of surfactants can sometimes inhibit the activity of the active sludge in treatment plants. researchgate.net The biodegradation of dodecyl benzene sulfonate (DBS) relies on microorganisms capable of breaking down its complex structure. nih.gov

Research using the alga Chlorella vulgaris has elucidated the biodegradation pathway of DBS. The process involves three principal stages:

Chain-shorting oxidation: The long alkyl chain of the DBS molecule is progressively shortened.

Ring-opening oxidation: The benzene ring is cleaved.

Degradation of small molecules: The remaining fragments are broken down into simpler compounds. nih.gov

During this process, novel intermediate products such as 4-sodium sulfophenyldodecanoate acid and its homologs have been identified using electrospray ionization mass spectrometry (ESI-MS). nih.gov

While effective, biological treatment can be enhanced by pre-treatment with AOPs, especially for high-strength industrial wastewater. Processes like WAO and CWAO are investigated as suitable precursors to biological treatment. researchgate.net By partially oxidizing the surfactant molecules and breaking them down into more biodegradable intermediates like acetic acid, these AOPs can significantly improve the efficiency of subsequent biological degradation steps. researchgate.netwikipedia.org Respirometric tests conducted on effluents from CWAO treatment confirmed an increase in the readily biodegradable fraction of the chemical oxygen demand (COD). researchgate.net This integrated approach, combining chemical and biological methods, offers a robust solution for managing effluents contaminated with persistent surfactants like SDBS.

Atmospheric Chemistry and Climate Science

Surfactants like sodium dodecylbenzenesulfonate, present in the sea-surface microlayer from anthropogenic sources, can significantly influence the formation and properties of cloud condensation nuclei (CCN) originating from sea spray. mdpi.comnih.gov As waves break, they eject aerosol particles into the atmosphere, which are typically excellent seeds for cloud droplets due to their high solubility. scielo.brresearchgate.net However, the presence of SDBS alters this process in three fundamental ways.

First, SDBS reduces the hygroscopicity of the aerosol particles. mdpi.comnih.govscielo.br Even when present in minute concentrations in the bulk seawater, SDBS becomes significantly enriched in the aerosol extracts. nih.govresearchgate.net This organic enrichment lowers the particles' ability to attract and hold water, a critical property for acting as a CCN.

Second, the presence of SDBS leads to the production of finer (smaller) aerosol particles compared to a pure saltwater solution. mdpi.comnih.govscielo.br This is linked to the stabilization of foam produced during wave breaking, which favors the generation of smaller particles. mdpi.com

Summary of this compound (SDBS) Impact on Cloud Condensation Nuclei (CCN)
EffectMechanismConsequence for CCNReference
Reduced HygroscopicityEnrichment of SDBS in aerosol particles relative to bulk water.Limits the ability of particles to act as cloud seeds. mdpi.comnih.govscielo.br
Finer Particulate ProductionFoam stabilization during high-energy wave breaking enriches small particles with SDBS.Reduces the mean size of particles produced. mdpi.comnih.govscielo.br
Reduced Particle CountStabilization of surface foam leads to an overall reduction in aerosol particle production.Decreases the total number of potential CCN. mdpi.comscielo.br

Catalysis in Organic Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.com Dodecylbenzenesulfonic acid (DBSA), the acidic form of SDBS, has emerged as a powerful Brønsted acid-surfactant combined catalyst for various MCRs, particularly in aqueous media. mdpi.comscielo.brresearchgate.net

The unique structure of DBSA allows it to perform a dual role. The sulfonic acid group (-SO₃H) provides the Brønsted acidity needed to catalyze the reaction, while the long dodecyl chain acts as a surfactant, forming micelles or microemulsions in water. mdpi.comscielo.br This micellar environment can solubilize hydrophobic organic reactants in the aqueous phase, increase the local concentration of reactants, and stabilize reaction intermediates, thereby accelerating the reaction rate. mdpi.com

For example, DBSA has been used to catalyze the three-component condensation of an aromatic aldehyde, cyclohexanedione, and malononitrile (B47326) to synthesize 4H-pyran derivatives in a DBSA/H₂O microemulsion system. scielo.br This protocol is noted for its high efficiency, good yields, and environmentally friendly conditions. scielo.br Similarly, p-dodecylbenzenesulfonic acid has been employed as both a surfactant and an acid catalyst for the Biginelli reaction, which synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. mdpi.comnih.gov

Sodium dodecylbenzenesulfonate (SDBS) itself has also been utilized as an effective catalyst. A multicomponent protocol for synthesizing various benzylpyrazolyl-coumarin derivatives uses SDBS as a recyclable catalyst in an ethanol-water mixture. researchgate.net The catalytic activity in this case is attributed to the formation of colloidal particles in the aqueous medium. researchgate.net

Lewis Acid-Surfactant Combined Catalysts (LASCs) are a class of water-tolerant catalysts developed for organic reactions that are typically sensitive to water. researchgate.netorganic-chemistry.org These catalysts are prepared by combining a water-stable Lewis acidic metal cation with an anionic surfactant, such as sodium dodecyl sulfate (SDS) or a dodecylbenzenesulfonate. researchgate.netorganic-chemistry.orgajol.info The resulting complex, for instance, Fe(dodecyl sulfate)₃ [Fe(DS)₃] or Sc(dodecylbenzenesulfonate)₃, creates a catalyst that can function effectively in aqueous media. researchgate.netajol.info

The surfactant component forms micelles or other colloidal aggregates in water, creating a hydrophobic microenvironment where the Lewis acid center can catalyze reactions between organic substrates without being deactivated by the bulk water. organic-chemistry.org This approach has been pioneered for various carbon-carbon bond-forming reactions, including aldol, allylation, and Mannich-type reactions, with studies showing that water is often the best solvent for these LASC-catalyzed transformations. organic-chemistry.org

For example, a LASC created by combining Lewis metals like Fe(III), Al(III), or Cu(II) with sodium dodecyl sulfate has been synthesized and tested for the production of polylactic acid (PLA) via polycondensation. researchgate.net This type of catalyst is designed to be tolerant of the water produced as a byproduct during the reaction, which would typically deactivate conventional Lewis acid catalysts. researchgate.net Similarly, an iron(III) complex derived from sodium dodecyl benzene sulfonate, with the formula [Fe(SDB)₃]·11H₂O, has been synthesized and characterized, demonstrating the formation of an octahedral complex where the Fe(III) ion is linked to three bidentate sulfonate ligands. ajol.info Such LASCs have been successfully applied in the one-pot synthesis of complex heterocyclic compounds like chromeno[4,3-b]chromene derivatives. ajol.info

Theoretical and Computational Studies of Sodium 3 Dodecylbenzenesulfonate

Molecular Modeling and Simulation

Density Functional Theory (DFT) Investigations of Molecular Interactions

Density Functional Theory (DFT) has been employed to investigate the interactions of the dodecylbenzenesulfonate anion (DBS-), the active component of Sodium 3-dodecylbenzenesulfonate, with various mineral cations. These studies are crucial for understanding the precipitation and solubility of this anionic surfactant.

Research has shown that the DBS- anion can form stable bidentate complexes with cations such as Na+, Mg2+, and Ca2+. researchgate.netpku.edu.cn The binding energy of these complexes is dependent on the specific cation and the solvent environment, with different results observed in water versus n-dodecane. researchgate.netpku.edu.cn

At the air/water interface, the DBS- anion forms a stable hydrated complex with water molecules. researchgate.netpku.edu.cn The introduction of cations disturbs this hydration shell, with the degree of disturbance following the order Ca2+ > Mg2+ > Na+. researchgate.netpku.edu.cn A charge analysis from these DFT studies reveals that the hydration shell is a significant factor in the interactions between the sulfonate headgroup of the surfactant and the cations. researchgate.netpku.edu.cn

Molecular Dynamics (MD) Simulations of Interfacial Behavior and Aggregation

Molecular dynamics (MD) simulations provide valuable insights into the behavior of this compound at interfaces and its aggregation properties. These simulations have been used to study the adsorption of the surfactant onto surfaces like silica (B1680970) and the structure of micelles in different hydrocarbon systems.

MD simulations have shown that dodecylbenzenesulfonate (DBS) molecules readily adsorb onto silica surfaces. researchgate.net The interaction is driven by the hydrophobic alkyl chain interacting with the SiO2 surface. researchgate.net At higher concentrations, the adsorbed surfactant molecules can form hemi-cylindrical micelles on the silica surface. researchgate.net

When studying micelle structure, a combination of experimental techniques and MD simulations has been used to examine solute-saturated micelles. mdpi.comnih.gov For instance, in dodecane (B42187) and benzene (B151609) systems, the aggregation number of DBS monomers within a micelle was determined. mdpi.comnih.gov Simulations revealed that the area per head group at the micelle interface is larger in the presence of benzene compared to dodecane. mdpi.comnih.gov This is because benzene molecules can move more freely within the micelle, while dodecane is confined to the core. mdpi.comnih.gov This difference in packing affects the surfactant's efficiency. mdpi.comnih.gov

Simulations have also been used to understand the synergistic effects between this compound and other surfactants, such as Triton X-100, at the oil/water interface. nih.gov These studies show that at high salinity, ultralow interfacial tension can be achieved. nih.gov The simulations revealed an inhomogeneous distribution of the two surfactants at the interface, with clusters of each filling cavities between the other, which helps to explain the observed synergistic effects. nih.gov

Adsorption and Transport Modeling

Theoretical Adsorption Equations (e.g., Langmuir, Freundlich isotherms)

The adsorption behavior of this compound (SDBS) onto various surfaces is often characterized using theoretical adsorption isotherms, primarily the Langmuir and Freundlich models. researchgate.net These models describe how the surfactant molecules distribute between a liquid phase and a solid phase at equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. acs.orgnih.gov In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface. acs.orgnih.gov

The choice of the most suitable model depends on the specific adsorbent and experimental conditions. For example, in the adsorption of SDBS on macroporous resins, the Freundlich model was found to be a better fit for one type of resin (HP20), while the Langmuir model was more suitable for another (HP2MGL). researchgate.net Similarly, studies on the adsorption of dodecylbenzene (B1670861) sulfonic acid (DBSA) on different biochars showed that the linear model (a simplified form of the Langmuir isotherm at low concentrations) fit well for one type of biochar, while the Langmuir model was better for others. nih.gov

The adsorption of SDBS has also been studied on materials like calcium aluminum hydrotalcites. In one study, the adsorption of lead ions onto SDBS-intercalated hydrotalcites was best described by the Langmuir model. nih.gov

Table 1: Langmuir and Freundlich Parameters for SDBS Adsorption
AdsorbentIsotherm ModelParametersValueReference
HP20 ResinFreundlichKF ((mg/g)(L/mg)1/n)1.83 researchgate.net
n1.14 researchgate.net
R20.98 researchgate.net
HP2MGL ResinLangmuirqmax (mg/g)166.67 researchgate.net
KL (L/mg)0.04 researchgate.net
R20.99 researchgate.net
SDBS-CaAl-LDHs (for Pb2+)Langmuirqmax (mg/g) at 293 K797.63 nih.gov
qmax (mg/g) at 303 K828.76 nih.gov
qmax (mg/g) at 313 K854.29 nih.gov

Kinetic Models for Adsorption Processes (e.g., pseudo-first-order, pseudo-second-order, pore volume and surface diffusion models)

The rate at which this compound (SDBS) is adsorbed onto a solid surface is analyzed using various kinetic models. These models help to understand the mechanism of adsorption, such as whether it is controlled by diffusion or chemical reaction.

The most commonly used kinetic models are the pseudo-first-order and pseudo-second-order models. mdpi.comimpactfactor.org The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model assumes that the rate-limiting step is chemical adsorption involving two species. mdpi.comimpactfactor.org

In many studies involving SDBS, the pseudo-second-order model has been found to provide a better fit to the experimental data. For instance, the adsorption of SDBS on montmorillonite (B579905) was well-described by the pseudo-second-order model, suggesting that the process is chemical adsorption. nih.gov Similarly, the adsorption of lead ions onto SDBS-intercalated hydrotalcites also followed the pseudo-second-order kinetics. nih.gov The adsorption of dodecylbenzene sulfonic acid (DBSA) on biochars was also best described by this model. nih.gov

More complex models, such as the pore volume and surface diffusion model (PVSDM) , have also been used to investigate the adsorption of SDBS on activated carbons. tandfonline.com The PVSDM indicated that the intraparticle diffusion of SDBS was due to a combination of pore volume diffusion and surface diffusion. tandfonline.com A revisited branched-pore diffusional model was also applied, which considered Fickian diffusion in the macropores and a micropore rate coefficient for diffusion in the micropores. tandfonline.com

Table 2: Kinetic Parameters for SDBS Adsorption
AdsorbentKinetic ModelInitial SDBS Concentration (mmol/L)Rate Constant (k2) (g mmol-1 min-1)Reference
MontmorillonitePseudo-second-order30.033 nih.gov
40.025 nih.gov
50.019 nih.gov
Carbonate RockPseudo-second-order-Varies with initial concentration researchgate.net
C-3,4-dimethoxyphenylcalix mdpi.comresorcinarene triphenylphosphonium chloridePseudo-second-order-5.29 x 10-3 researchgate.net

Predictive Models for Environmental Mobility (e.g., Koc estimations)

Predictive models are essential for assessing the potential environmental impact of chemicals like this compound (SDBS). The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used in these models to predict the mobility of a substance in soil and its potential to leach into groundwater. ecetoc.org

A high Koc value indicates that a substance is more likely to adsorb to soil and organic matter, making it less mobile. Conversely, a low Koc value suggests higher mobility. ecetoc.org Koc values can be estimated using various methods, including High-Performance Liquid Chromatography (HPLC) as described in OECD Test Guideline 121. ecetoc.org

While Koc is a critical metric, it is not the sole determinant of environmental mobility. ecetoc.org Other factors, such as the degradation half-life of the substance in soil, also play a significant role. ecetoc.org For ionizable chemicals like SDBS, the use of Koc for assessing soil sorption must be considered carefully, as the model is most broadly accepted for nonpolar chemicals. ecetoc.org

For a comprehensive assessment of environmental mobility, tiered risk assessment models are often employed. These models integrate information on the chemical's use, environmental release, partitioning, and degradation to provide a more refined prediction of its potential to reach drinking water sources. ecetoc.org

Reaction Kinetics and Mechanistic Studies

Theoretical and computational chemistry provides powerful tools to elucidate the complex reaction mechanisms and kinetics of chemical compounds that are otherwise challenging to explore through experimental methods alone. In the case of this compound, computational studies are instrumental in understanding its degradation pathways and its role in catalytic processes. These investigations often employ quantum mechanical methods, such as Density Functional Theory (DFT), and molecular dynamics simulations to model the behavior of the molecule at an atomic level.

Computational Analysis of Degradation Pathways and Rate Constants

While comprehensive computational studies focused solely on the degradation pathways and rate constants of this compound are not extensively documented in publicly available literature, the degradation of the broader class of linear alkylbenzene sulfonates (LAS), to which this compound belongs, has been the subject of various experimental and some theoretical investigations. The degradation of these surfactants is known to proceed through several mechanisms, including biodegradation, oxidation, and photocatalysis.

Experimental studies have identified the primary pathways for the biodegradation of LAS. The process typically initiates with the enzymatic oxidation of the terminal methyl group of the dodecyl chain (ω-oxidation), followed by stepwise shortening of the alkyl chain by β-oxidation. This process leads to the formation of sulfophenylcarboxylic acids (SPCs) with progressively shorter carboxylate chains. The aromatic ring is generally the last part of the molecule to be degraded. The degradation of LAS has been shown to follow second-degree polynomial kinetics in some studies. nih.gov

Advanced oxidation processes (AOPs) are another major route for the degradation of these surfactants. In processes like ozonation and Fenton-like reactions, highly reactive species, particularly the hydroxyl radical (•OH), are the primary agents of degradation. nih.govdntb.gov.ua Computational studies on other aromatic compounds have shown that the •OH radical can attack the molecule through two main mechanisms: addition to the aromatic ring and hydrogen abstraction from the alkyl chain. nih.gov Theoretical calculations on similar molecules suggest that the radical adduct formation pathway is often favored over hydrogen atom transfer. nih.gov

Below is a table summarizing experimentally determined and computationally predicted rate constants for the degradation of related compounds, which can serve as an estimate for the reactivity of this compound.

Degradation ProcessReactantRate Constant (k)Method
OzonationOzone (O₃)3.68 M⁻¹s⁻¹Experimental
Hydroxyl Radical Reaction•OH1.16 x 10¹⁰ M⁻¹s⁻¹Experimental
Sulfate (B86663) Radical ReactionSO₄•⁻4.60 x 10¹⁰ M⁻¹s⁻¹Computational (for Acetaminophen)

This table presents a compilation of data from various sources to illustrate the reaction kinetics of dodecylbenzene sulfonate and related compounds under different degradation conditions.

Molecular Orbital Analysis for Catalytic Mechanisms

This compound is not only a compound of interest for its degradation but also for its application as a catalyst in various chemical reactions. Its surfactant properties, characterized by a hydrophilic sulfonate head and a hydrophobic dodecyl tail, allow it to form micelles in aqueous solutions, which can act as microreactors, accelerating reactions by bringing reactants into close proximity.

Molecular orbital analysis, often performed using DFT, is a powerful tool to understand the electronic aspects of a catalyst's activity. This analysis typically involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the catalyst and reactants. The energy and symmetry of these frontier orbitals govern the interactions that lead to a chemical reaction.

In the context of reactions catalyzed by sodium dodecylbenzene sulfonate, molecular modeling studies have been employed to investigate the stability of the products formed. For example, in the synthesis of benzylpyrazolyl-coumarin derivatives, where sodium dodecylbenzene sulfonate acts as a catalyst, DFT calculations were used to determine the most stable tautomeric form of the product. researchgate.net While this study focused on the product, a deeper molecular orbital analysis of the catalyst-reactant interactions would involve examining how the molecular orbitals of the dodecylbenzene sulfonate anion interact with the orbitals of the reactants within the micellar environment. This could involve the electrostatic interactions between the sulfonate group and polar reactants, as well as hydrophobic interactions between the alkyl chain and nonpolar parts of the reactants.

Although a detailed molecular orbital analysis specifically for the catalytic mechanism of this compound is not extensively detailed in the reviewed literature, the principles of frontier molecular orbital theory provide a framework for understanding its catalytic role. The negatively charged sulfonate group would have a high-energy HOMO, making it a potential electron donor (nucleophilic character), while the LUMO would be associated with the aromatic ring and alkyl chain. The interaction of these frontier orbitals with the LUMO and HOMO of the reactants, respectively, would be key to stabilizing the transition state and lowering the activation energy of the reaction.

The table below outlines the key molecular orbitals and their potential roles in a catalytic cycle involving this compound.

Molecular OrbitalLocationPotential Role in Catalysis
HOMOSulfonate Group (-SO₃⁻)Electron donation to electrophilic reactants; stabilization of cationic intermediates.
LUMOAromatic Ring and Alkyl ChainAcceptance of electrons from nucleophilic reactants; interaction with non-polar substrates.

This table provides a theoretical framework for the molecular orbital interactions that could be at play during catalysis by this compound, based on general principles of physical organic chemistry.

Q & A

Q. How can systematic reviews address heterogeneity in SDBS ecotoxicity data across studies?

  • Answer : Apply PRISMA guidelines for literature screening and data extraction. Stratify data by test organism (e.g., Daphnia magna vs. Danio rerio), exposure duration, and endpoints (e.g., LC50 vs. NOEC). Meta-regression models (e.g., random-effects models) quantify heterogeneity sources (I² statistic) .

Q. What statistical approaches validate the reproducibility of SDBS-driven interfacial tension reduction in multiphase systems?

  • Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., SDBS vs. modified derivatives). Power analysis ensures adequate sample size (n ≥ 5 per group). Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .

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